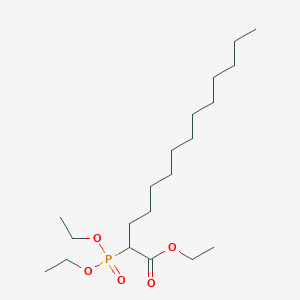![molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5](/img/structure/B14162751.png)
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.
Industrial Production Methods
Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common in practical applications.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through standard organic reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Amines and coupling agents such as EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.
科学研究应用
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Primarily used for its anti-inflammatory and analgesic properties.
作用机制
The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
相似化合物的比较
Similar Compounds
- Mefenamic Acid
- Flufenamic Acid
- Niflumic Acid
Uniqueness
Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
898128-45-5 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI 键 |
QDNMBJXNLJFNHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


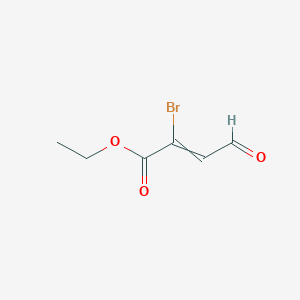
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
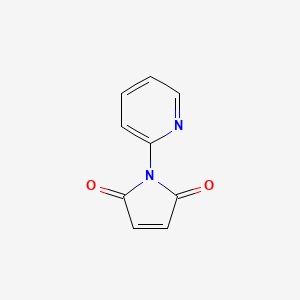
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)

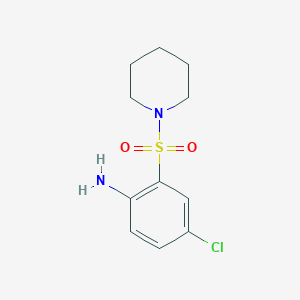
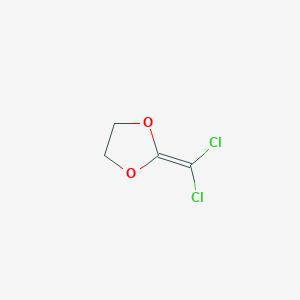
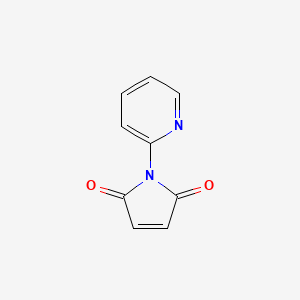
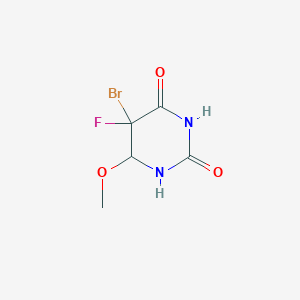

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
